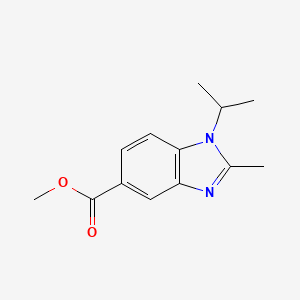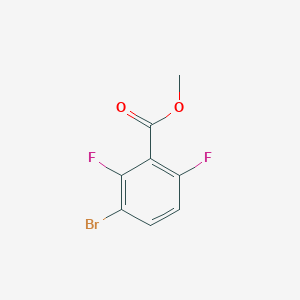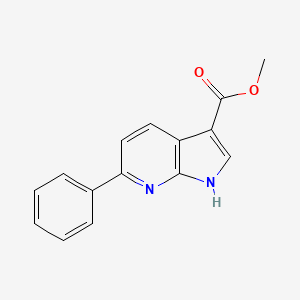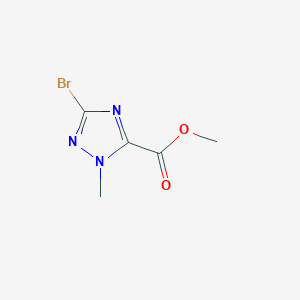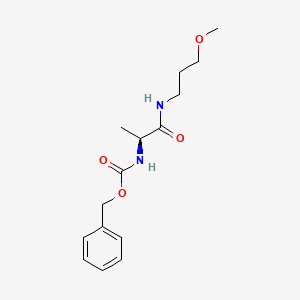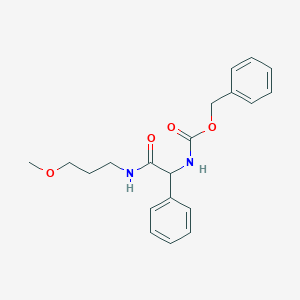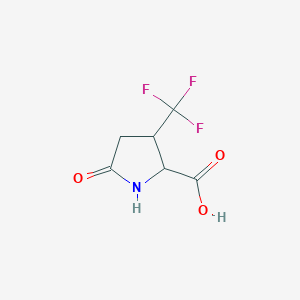
5-Oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid
説明
5-Oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C6H6F3NO3 . It has a molecular weight of 197.11 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 5-Oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid, often involves ring construction from different cyclic or acyclic precursors . The synthetic strategies used can also involve the functionalization of preformed pyrrolidine rings . For instance, the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization, was used to transform the chloride into a 4H-pyran-4-one intermediate .Molecular Structure Analysis
The InChI code for 5-Oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid is 1S/C6H6F3NO3/c7-6(8,9)2-1-3(11)10-4(2)5(12)13/h2,4H,1H2,(H,10,11)(H,12,13) . This indicates the presence of a five-membered pyrrolidine ring in the molecule .Physical And Chemical Properties Analysis
5-Oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid is a powder that is stored at room temperature . It has a molecular weight of 197.11 .科学的研究の応用
Spectroscopic and Quantum Mechanical Studies
5-Oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid has been the subject of spectroscopic and quantum mechanical studies. For instance, Devi, Bishnoi, and Fatma (2020) explored the spectroscopic properties of a closely related compound, 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, using techniques such as FT-IR, NMR, and UV. They also conducted quantum chemical analyses to understand properties like Mulliken charges, HOMO and LUMO energies, and molecular electrostatic potential (Devi, Bishnoi, & Fatma, 2020).
Biological Evaluation for Antibacterial Properties
The compound has been synthesized and evaluated for potential antibacterial properties. Devi et al. (2018) synthesized derivatives of 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid and tested them against various bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. Their study revealed moderate to good activity of certain compounds against these microbes (Devi et al., 2018).
Crystal Structure Analysis
The crystal structure of related compounds has been analyzed to understand their molecular interactions. Ye and Tanski (2020) studied the acid hydrate of a pyridine derivative, revealing water-bridged hydrogen-bonding dimers and three-dimensional packing facilitated by intermolecular interactions (Ye & Tanski, 2020).
Synthesis via Asymmetric Michael Addition Reactions
Yin, Garifullina, and Tanaka (2017) developed a method for synthesizing highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids, including a derivative of 5-methylpyrrolidine-3-carboxylic acid, through organocatalytic enantioselective Michael addition reactions (Yin, Garifullina, & Tanaka, 2017).
Applications in Magnetic Resonance Spectroscopy and Imaging
Stable free radicals derived from pyrrolidine series, including those structurally related to 5-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid, have been utilized in magnetic resonance spectroscopy and imaging. Dobrynin et al. (2021) suggested a procedure for preparing reduction-resistant analogs of these compounds for use as molecular probes and labels (Dobrynin et al., 2021).
Enzymatic Conversion in the Gamma-Glutamyl Cycle
Van der Werf, Orlowski, and Meister (1971) studied the enzymatic conversion of a structurally similar compound, 5-oxo-L-proline, to L-glutamate, a process that is part of the gamma-glutamyl cycle. This conversion is catalyzed by the enzyme 5-oxoprolinase and involves the cleavage of ATP to ADP and orthophosphate (Van der Werf, Orlowski, & Meister, 1971).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
5-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NO3/c7-6(8,9)2-1-3(11)10-4(2)5(12)13/h2,4H,1H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSRKTDHKSZVOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(NC1=O)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



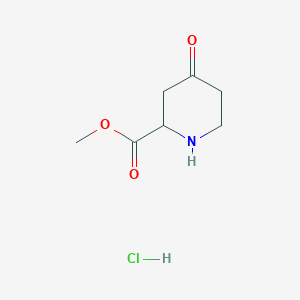
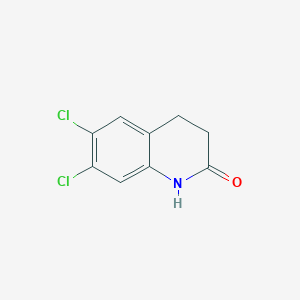
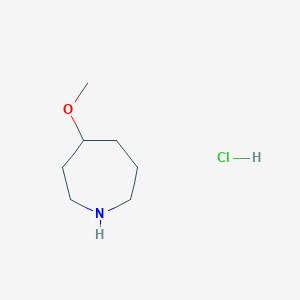
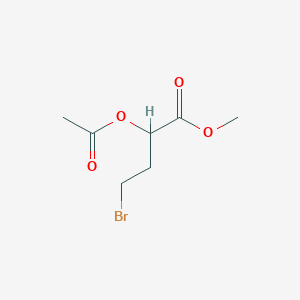
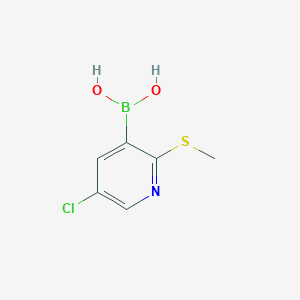
![6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1431588.png)
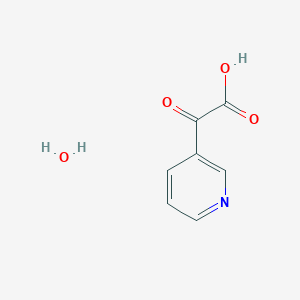
![Methyl 2-[(2Z)-5-amino-1H-pyridin-2-ylidene]-2-cyanoacetate](/img/structure/B1431594.png)
